molecular formula C26H19Cl2N3O3 B265095 2-[5-(2,5-dichlorophenyl)-2-furyl]-4-imino-9,10-dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinoline-3-carbonitrile

2-[5-(2,5-dichlorophenyl)-2-furyl]-4-imino-9,10-dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinoline-3-carbonitrile

Cat. No. B265095
M. Wt: 492.3 g/mol
InChI Key: YAQJXEYNGBGCPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-(2,5-dichlorophenyl)-2-furyl]-4-imino-9,10-dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinoline-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is also known as DFP-10917 and belongs to the class of pyridoisoquinoline derivatives.

Mechanism of Action

The exact mechanism of action of 2-[5-(2,5-dichlorophenyl)-2-furyl]-4-imino-9,10-dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinoline-3-carbonitrile is not fully understood. However, it has been suggested that this compound may exert its anti-cancer activity by inducing cell cycle arrest and apoptosis in cancer cells. It has also been proposed that this compound may inhibit the activity of certain enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-[5-(2,5-dichlorophenyl)-2-furyl]-4-imino-9,10-dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinoline-3-carbonitrile has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-fibrotic properties, this compound has also been found to possess antioxidant activity. It has been suggested that this compound may help to reduce oxidative stress and protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[5-(2,5-dichlorophenyl)-2-furyl]-4-imino-9,10-dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinoline-3-carbonitrile in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using this compound is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 2-[5-(2,5-dichlorophenyl)-2-furyl]-4-imino-9,10-dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinoline-3-carbonitrile. One area of interest is the development of more potent analogs of this compound that may exhibit even greater anti-cancer activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, research on the pharmacokinetics and toxicity of this compound is also needed to determine its safety and efficacy in vivo.

Synthesis Methods

The synthesis of 2-[5-(2,5-dichlorophenyl)-2-furyl]-4-imino-9,10-dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinoline-3-carbonitrile involves a multi-step process that includes the reaction of 2,5-dichlorobenzaldehyde with 2-furylboronic acid in the presence of a palladium catalyst to form 2-(2,5-dichlorophenyl)-5-furyl-1,3-dioxane. This intermediate is then reacted with 2,3-dimethoxyaniline and potassium tert-butoxide to form the final product.

Scientific Research Applications

2-[5-(2,5-dichlorophenyl)-2-furyl]-4-imino-9,10-dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinoline-3-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has also been found to possess anti-inflammatory and anti-fibrotic properties, making it a potential candidate for the treatment of various inflammatory and fibrotic diseases.

properties

Product Name

2-[5-(2,5-dichlorophenyl)-2-furyl]-4-imino-9,10-dimethoxy-6,7-dihydro-4H-pyrido[2,1-a]isoquinoline-3-carbonitrile

Molecular Formula

C26H19Cl2N3O3

Molecular Weight

492.3 g/mol

IUPAC Name

2-[5-(2,5-dichlorophenyl)furan-2-yl]-4-imino-9,10-dimethoxy-6,7-dihydrobenzo[a]quinolizine-3-carbonitrile

InChI

InChI=1S/C26H19Cl2N3O3/c1-32-24-9-14-7-8-31-21(16(14)12-25(24)33-2)11-17(19(13-29)26(31)30)22-5-6-23(34-22)18-10-15(27)3-4-20(18)28/h3-6,9-12,30H,7-8H2,1-2H3

InChI Key

YAQJXEYNGBGCPS-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)CCN3C2=CC(=C(C3=N)C#N)C4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)OC

Canonical SMILES

COC1=C(C=C2C(=C1)CCN3C2=CC(=C(C3=N)C#N)C4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)OC

Origin of Product

United States

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